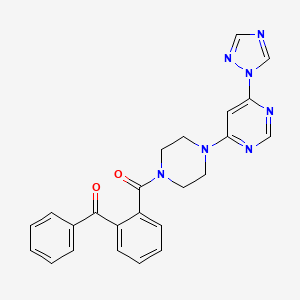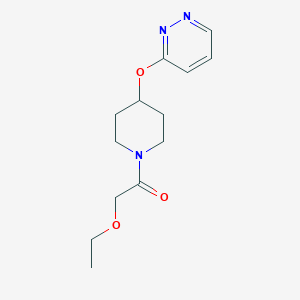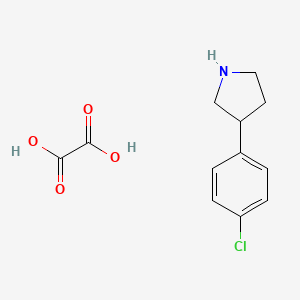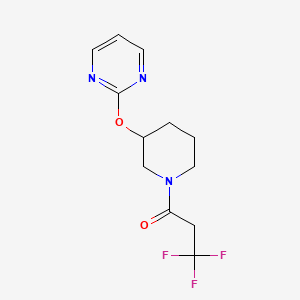
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a benzoylphenyl group . It is related to a class of compounds known as 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been established by NMR and MS analysis . These techniques allow for the identification of the various functional groups present in the molecule and their arrangement .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Kamal et al. (2012) on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which share a structural resemblance to the compound , demonstrated significant anticancer activity in cervical cancer cells, including HeLa and SiHa. These compounds were found to activate the p53 protein, induce cell cycle arrest, and lead to apoptosis, highlighting their potential for further cancer research (Kamal et al., 2012).
Antimicrobial and Antifungal Properties
Research by Patel et al. (2011) explored pyridine derivatives for their antimicrobial activities. The study synthesized amide derivatives related to the compound of interest and evaluated their efficacy against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Tubulin Polymerization Inhibition
A recent study by Manasa et al. (2020) focused on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, assessing their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This research contributes to understanding how structurally similar compounds might be used as potential anticancer agents, particularly in targeting the microtubule dynamics of cancer cells (Manasa et al., 2020).
Drug-likeness and In Vitro Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds, including those with a similar structure to the one , and assessed their drug-likeness properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The findings suggest these compounds exhibit significant biological activity, making them candidates for further drug development (Pandya et al., 2019).
Zukünftige Richtungen
The future directions for research on (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone and similar compounds could include further exploration of their synthesis, characterization, and biological activity. These compounds could potentially be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-triazole moiety, like “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone”, are often associated with anticancer activities . They may target cancer cells and inhibit their proliferation .
Mode of Action
The compound might interact with its targets by binding to certain receptors or enzymes in the cancer cells, thereby inhibiting their functions and leading to cell death .
Biochemical Pathways
The compound could affect various biochemical pathways involved in cell proliferation and survival. By inhibiting these pathways, the compound could prevent the growth and spread of cancer cells .
Result of Action
The ultimate result of the compound’s action would be the inhibition of cancer cell proliferation, leading to a reduction in tumor size .
Eigenschaften
IUPAC Name |
phenyl-[2-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c32-23(18-6-2-1-3-7-18)19-8-4-5-9-20(19)24(33)30-12-10-29(11-13-30)21-14-22(27-16-26-21)31-17-25-15-28-31/h1-9,14-17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXVHSSAVJDKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)
![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)


![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)


